molecular formula C15H14ClN3O2 B11683723 2-(4-chloro-3-methylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11683723
M. Wt: 303.74 g/mol
InChI Key: FUMPEBGQLUTFBM-GIJQJNRQSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenoxy group, a pyridine ring, and an aceto-hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. The final step involves the condensation of this hydrazide with pyridine-3-carbaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid sodium salt: Known for its herbicidal properties.

    2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Used in various chemical applications

Uniqueness

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H14ClN3O2/c1-11-7-13(4-5-14(11)16)21-10-15(20)19-18-9-12-3-2-6-17-8-12/h2-9H,10H2,1H3,(H,19,20)/b18-9+

InChI Key

FUMPEBGQLUTFBM-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CN=CC=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CN=CC=C2)Cl

Origin of Product

United States

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